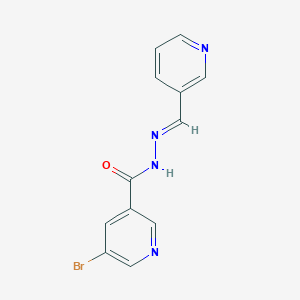

![molecular formula C12H11BrN2O3S2 B5549567 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide-derived compounds involves multiple steps, including the use of transition metal complexes. A specific example includes the synthesis and characterization of sulfonamide ligands and their metal complexes, which have shown moderate to significant antibacterial activity against various strains. The process typically involves reactions under controlled conditions to ensure the formation of the desired product with high purity (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds has been determined using methods like X-ray diffraction, indicating an octahedral geometry for metal complexes. Such structural analyses provide valuable insights into the bonding nature and geometrical configuration, which are crucial for understanding the compound's chemical behavior (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide-derived compounds participate in various chemical reactions, leading to the formation of complex structures. For example, the reaction of sulfonamide compounds with arylsulfonylacetonitriles results in the synthesis of novel structures, highlighting the reactivity of these compounds and their potential to form diverse derivatives with specific properties (Britsun et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide-derived compounds, such as solubility, melting point, and stability, play a crucial role in determining their applicability in various fields. The water stability and proton conductivity of sulfonated polyimides, derived from similar sulfonamide compounds, have been studied, demonstrating their potential in membrane technology and other applications (Watari et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, the ability to undergo various chemical reactions, and the formation of complexes with metals, define the versatility of sulfonamide-derived compounds. Studies have shown that these compounds can act as ligands, forming complexes with transition metals, and exhibit significant biological activity, highlighting their chemical diversity and potential for further exploration (Chohan & Shad, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Compounds structurally related to 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide have been synthesized and evaluated for their anticancer activity. Notably, derivatives like phenylaminosulfanyl-1,4-naphthoquinone showed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF‐7. These compounds induced apoptosis and cell cycle arrest, highlighting their potential as anticancer agents with low toxicity to normal cells (Ravichandiran et al., 2019).

Antimicrobial Activity

Another area of research application involves the synthesis of sulfonamide-derived ligands and their metal complexes, which have demonstrated significant antibacterial and antifungal activities. This suggests potential applications in addressing microbial infections and provides a foundation for further exploration of similar compounds in antimicrobial treatments (Chohan & Shad, 2011).

Carbonic Anhydrase Inhibition

Derivatives of sulfonamides, including those structurally related to 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, have been synthesized and shown effective inhibition of carbonic anhydrase isoforms. This activity suggests potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, edema, and certain neurological disorders (Ulus et al., 2013).

Drug Design and Synthesis

The sulfonamide group, integral to compounds like 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, plays a crucial role in medicinal chemistry. It is a part of many drugs due to its ability to mimic natural substrates in enzymatic reactions, thereby inhibiting their activity. This functionality is pivotal in the design and development of new therapeutic agents, particularly in the realm of antibacterial and anticancer drugs (Kalgutkar, Jones, & Sawant, 2010).

Eigenschaften

IUPAC Name |

4-[(3-bromophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-3-8(13)5-9/h2-7,15H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQJNZMJCXRFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-bromophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5549490.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5549502.png)

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)